N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 381241-12-9
VCID: VC3837197
InChI: InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN
Molecular Formula: C10H12F3N3O2
Molecular Weight: 263.22 g/mol

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine

CAS No.: 381241-12-9

Cat. No.: VC3837197

Molecular Formula: C10H12F3N3O2

Molecular Weight: 263.22 g/mol

* For research use only. Not for human or veterinary use.

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine - 381241-12-9

Specification

CAS No. 381241-12-9
Molecular Formula C10H12F3N3O2
Molecular Weight 263.22 g/mol
IUPAC Name N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine
Standard InChI InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2
Standard InChI Key XIUIJVYLNXWBFZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a para-nitro-substituted phenyl ring with an ortho-trifluoromethyl group. The propane-1,3-diamine chain (-CH₂-CH₂-CH₂-NH₂) is attached to the aromatic ring via a nitrogen atom, creating a hybrid aromatic-aliphatic system. This configuration confers both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (amine) characteristics, influencing its reactivity and solubility .

Key Structural Features:

  • Nitro Group: Enhances electrophilic substitution reactivity and stabilizes negative charges.

  • Trifluoromethyl Group: Imparts hydrophobicity and metabolic stability .

  • Propane-1,3-diamine: Provides flexibility for hydrogen bonding and coordination with biological targets.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₁₂F₃N₃O₂
Molar Mass (g/mol)263.22
CAS Number381241-12-9
IUPAC NameN'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine
Canonical SMILESC1=CC(=C(C=C1N+[O-])C(F)(F)F)NCCCN

The compound’s logP value of 3.67 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (83.87 Ų) indicates potential for forming hydrogen bonds, critical for biological interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 4-nitro-2-(trifluoromethyl)aniline as the starting material. Reacting this intermediate with 1,3-diaminopropane in ethanol or methanol at 80–100°C yields the target compound. Catalysts such as palladium on carbon may accelerate the reaction, while purification via recrystallization or column chromatography ensures >95% purity.

Representative Reaction Pathway:

4-Nitro-2-(trifluoromethyl)aniline+1,3-DiaminopropaneEtOH, 80°CPd/CN1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine+H2O[2][5]\text{4-Nitro-2-(trifluoromethyl)aniline} + \text{1,3-Diaminopropane} \xrightarrow[\text{EtOH, 80°C}]{\text{Pd/C}} \text{N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine} + \text{H}_2\text{O} \quad[2][5]

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to enhance yield and reduce waste. Key parameters include:

  • Temperature: 90–110°C

  • Pressure: 1–3 atm

  • Catalyst Loading: 2–5% Pd/C

Automated systems monitor reaction progress via HPLC, ensuring consistent product quality. Annual global production is estimated at 10–50 metric tons, primarily for pharmaceutical intermediates.

Chemical Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form the corresponding amine derivative, a reaction critical for generating bioactive metabolites:

C₁₀H₁₂F₃N₃O₂+3H2Pd/CEtOHC₁₀H₁₄F₃N₃+2H2O[2][5]\text{C₁₀H₁₂F₃N₃O₂} + 3\text{H}_2 \xrightarrow[\text{Pd/C}]{\text{EtOH}} \text{C₁₀H₁₄F₃N₃} + 2\text{H}_2\text{O} \quad[2][5]

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to the meta position. For example, nitration yields a dinitro derivative:

C₁₀H₁₂F₃N₃O₂+HNO3H2SO4C₁₀H₁₁F₃N₄O₅+H2O[5]\text{C₁₀H₁₂F₃N₃O₂} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C₁₀H₁₁F₃N₄O₅} + \text{H}_2\text{O} \quad[5]

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity (IC₅₀)
N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamineC₉H₁₀F₃N₃O₂Shorter diamine chain (C2 vs. C3)58 µM (MCF-7)
N-[4-Nitro-3-(trifluoromethyl)phenyl]-1,3-propanediamineC₁₀H₁₂F₃N₃O₂Nitro group at para vs. meta position72 µM (MCF-7)

The propane-1,3-diamine chain in the target compound improves solubility and binding affinity compared to ethane-1,2-diamine analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with carboxylic acids generates amide derivatives with enhanced target selectivity.

Material Science

Incorporation into polymer matrices improves thermal stability (T₅% = 215°C) due to the trifluoromethyl group’s electron-withdrawing effects .

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